
(4-Chloro-3-ethylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3-ethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the 4-chloro and 3-ethyl substituents on the phenyl ring imparts unique reactivity and selectivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-chloro-3-ethylphenyl)zinc bromide can be synthesized through the reaction of 4-chloro-3-ethylbromobenzene with zinc dust in the presence of a suitable catalyst, typically in an inert atmosphere to prevent oxidation. The reaction is usually carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-chloro-3-ethylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical conditions involve an inert atmosphere (e.g., nitrogen or argon) and moderate temperatures ranging from 25°C to 80°C.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
(4-chloro-3-ethylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (4-chloro-3-ethylphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition to a metal catalyst, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chlorophenyl)zinc bromide
- (3-ethylphenyl)zinc bromide
- (4-bromo-3-ethylphenyl)zinc bromide
Uniqueness
(4-chloro-3-ethylphenyl)zinc bromide is unique due to the presence of both the 4-chloro and 3-ethyl substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in specific cross-coupling reactions where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H8BrClZn |
|---|---|
Poids moléculaire |
284.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-2-ethylbenzene-4-ide |
InChI |
InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-5-3-4-6-8(7)9;;/h4-6H,2H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UFNJJHNHMHPSSY-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C=C[C-]=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
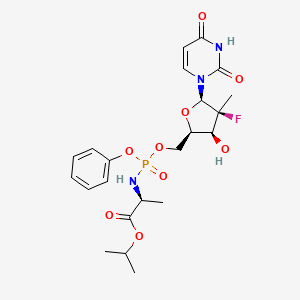

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
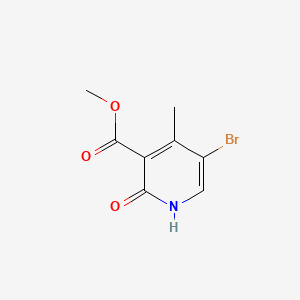
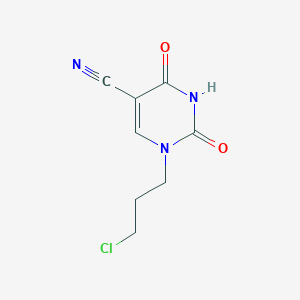

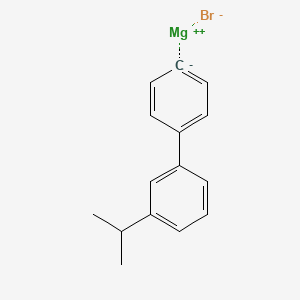

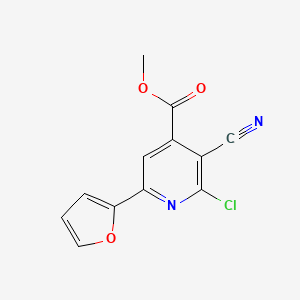

![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
